molecular formula C17H20N2O2 B15348773 Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate

Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate

Cat. No.: B15348773
M. Wt: 284.35 g/mol
InChI Key: TVNURGDIUPVHJS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate is an organic compound known for its potential applications in various scientific fields. This compound belongs to the benzoisoquinoline family and is characterized by a tert-butyl group attached to the carboxylate functionality. The unique structure of this compound makes it an interesting subject of study in organic synthesis, medicinal chemistry, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the benzo[DE]isoquinoline core, followed by the introduction of the tert-butyl and amino groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that prioritize cost-effectiveness and scalability. These methods often utilize continuous flow reactors, advanced purification techniques, and automated systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can introduce changes in the aromatic system or the functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being crucial factors.

Major Products

The major products formed from reactions of this compound depend on the type of reaction and the specific reagents used

Scientific Research Applications

Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate has numerous scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis, it facilitates the creation of complex molecules for various research purposes.

  • Biology: : The compound is investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : It may serve as a precursor for drug development or as a model compound in medicinal chemistry studies.

  • Industry: : Its unique properties make it useful in materials science, particularly in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems The compound may bind to specific receptors, enzymes, or other biomolecules, modulating their activity and leading to physiological effects

Comparison with Similar Compounds

Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate can be compared with other benzoisoquinoline derivatives, such as:

  • Tert-butyl 5-nitro-1H-benzo[DE]isoquinoline-2(3H)-carboxylate:

  • Tert-butyl 5-chloro-1H-benzo[DE]isoquinoline-2(3H)-carboxylate: : The chloro substituent introduces different chemical properties and reactivity compared to the amino group.

These similar compounds highlight the diversity within the benzoisoquinoline family and underscore the unique attributes of this compound, particularly its potential for further research and development in various scientific fields.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 5-amino-1,3-dihydrobenzo[de]isoquinoline-2-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-12-6-4-5-11-7-14(18)8-13(10-19)15(11)12/h4-8H,9-10,18H2,1-3H3

InChI Key

TVNURGDIUPVHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC3=CC(=CC(=C23)C1)N

Origin of Product

United States

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